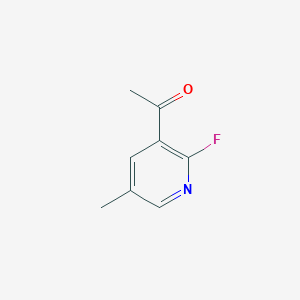

1-(2-Fluoro-5-methylpyridin-3-yl)ethanone

Description

The exact mass of the compound 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone is 153.058992041 g/mol and the complexity rating of the compound is 160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluoro-5-methylpyridin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-5-3-7(6(2)11)8(9)10-4-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSHONKUXBDSOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)F)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone as a Pharmaceutical Intermediate

This guide details the technical profile, synthetic utility, and pharmaceutical applications of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone , a critical intermediate in the development of kinase inhibitors and Selective Androgen Receptor Modulators (SARMs).

Executive Summary

1-(2-Fluoro-5-methylpyridin-3-yl)ethanone is a trifunctionalized pyridine scaffold serving as a "privileged structure" in medicinal chemistry. Its value lies in the orthogonal reactivity of its three substituents:

-

2-Fluoro Group: A highly reactive electrophile for nucleophilic aromatic substitution (

), enabling the introduction of complex amines or heterocycles. -

3-Acetyl Group: A versatile synthetic handle for condensation, reduction, or homologation (e.g., to alkynes or ethylamines).

-

5-Methyl Group: A metabolic blocker that enhances lipophilicity and prevents oxidative metabolism at the susceptible 5-position.

This intermediate is pivotal in the synthesis of PIKfyve inhibitors (antiviral/oncology targets) and SARMs (e.g., 2-FPA analogs), where the pyridine core dictates binding affinity and selectivity.

Chemical Profile & Reactivity Analysis

Identification

-

IUPAC Name: 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-one

-

Common Name: 3-Acetyl-2-fluoro-5-methylpyridine

-

Molecular Formula:

[1] -

Molecular Weight: 153.15 g/mol

-

Related CAS: 1449008-18-7 (Corresponds to the alcohol derivative, often used as a precursor or reduced product).[2]

Reactivity "Triad"

The molecule's utility stems from its ability to undergo sequential, regioselective transformations.

Figure 1: The Reactivity Triad of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone, illustrating the orthogonal reaction sites.

Pharmaceutical Applications

PIKfyve Inhibitors (Oncology & Virology)

The lipid kinase PIKfyve is a target for cancer and viral entry inhibition. Research demonstrates that the 2-fluoro-5-methylpyridin-3-yl moiety is essential for potency.

-

Mechanism: The ethanone is converted to an ethynyl group (via Seyferth-Gilbert homologation). This alkyne is then coupled to an isothiazolo[4,3-b]pyridine core.

-

Key Compound: Compound 7v (6-(3,4-Dimethoxyphenyl)-3-((2-fluoro-5-methylpyridin-3-yl)ethynyl)isothiazolo[4,3-b]pyridine).

-

Impact: The 5-methyl group improves potency by >10-fold compared to the unsubstituted analog, while the 2-fluoro group modulates basicity and donor capability [1].

Selective Androgen Receptor Modulators (SARMs)

In the development of non-steroidal SARMs like 2-FPA , this intermediate serves as the scaffold for the "A-ring" mimic.

-

Transformation: The acetyl group is often subjected to reductive amination or converted to an oxime/amine to link with phenylbutanamide chains.

-

Therapeutic Goal: Tissue-selective anabolism (muscle growth) without androgenic side effects (prostate enlargement) [2].

Synthetic Routes & Experimental Protocols

Upstream Synthesis: Preparation of the Intermediate

The most reliable route avoids the instability of direct lithiation by using a Weinreb amide intermediate.

Protocol: From 2-Fluoro-5-methylnicotinic Acid

-

Activation: Dissolve 2-fluoro-5-methylnicotinic acid (1.0 eq) in DCM. Add EDCI (1.2 eq) and HOBt (1.2 eq).

-

Amidation: Add N,O-dimethylhydroxylamine HCl (1.1 eq) and DIPEA (2.5 eq). Stir at RT for 12h.

-

Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4.[3]

-

Grignard Addition: Dissolve the Weinreb amide in dry THF under

. Cool to 0°C. Add MeMgBr (3.0 M in ether, 1.2 eq) dropwise. -

Quench: Stir 2h at 0°C, then quench with sat. NH4Cl. Extract with EtOAc.[3][4]

-

Yield: Typically 85-90% of the target ethanone.

Downstream Transformation: Synthesis of the Alkyne Motif

For PIKfyve inhibitors, the acetyl group is converted to a terminal alkyne.

Protocol: Ohira-Bestmann Homologation

-

Reagents: 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (1.0 eq), Bestmann-Ohira reagent (1.2 eq), K2CO3 (2.0 eq).

-

Solvent: Methanol (anhydrous).

-

Procedure:

-

Dissolve ketone in MeOH.

-

Add K2CO3 and Bestmann-Ohira reagent at 0°C.

-

Stir at RT for 12h.

-

-

Purification: Dilute with ether, wash with NaHCO3. Flash chromatography (Hexane/EtOAc) yields 3-ethynyl-2-fluoro-5-methylpyridine .

Workflow Visualization

Figure 2: Synthetic workflow from raw material to pharmaceutical precursors.

Handling & Stability Data

-

Physical State: Low-melting solid or oil (depending on purity).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The 2-fluoro position is sensitive to moisture over prolonged periods (hydrolysis to pyridinone).

-

Safety: Irritant. Avoid contact with strong nucleophiles (e.g., hydroxide, hydrazine) unless reaction is intended, as the fluorine is easily displaced.

References

-

Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Source: MDPI, Pharmaceuticals 2022. URL:[Link]

-

Discovery of the Selective Androgen Receptor Modulator MK-0773. Source:Journal of Biological Chemistry, 2010. (Discusses the 2-FPA analog). URL:[Link]

-

1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol (Related Alcohol CAS 1449008-18-7). Source: ChemScene / PubChem. URL:[Link]

Sources

Electronic and Conformational Matrix of Fluorinated 3-Acetylpyridines

A Technical Guide for Medicinal Chemistry & Structural Biology

Executive Summary

The introduction of fluorine into the 3-acetylpyridine scaffold is a non-trivial modification that drastically alters the physicochemical landscape of the molecule. Beyond simple steric occlusion, fluorine substitution induces profound electronic perturbations through high electronegativity (

Theoretical Framework: The Electronic Tug-of-War

The 3-acetylpyridine ring is defined by the competition between the electron-deficient pyridine nitrogen (acting as a sink) and the electron-withdrawing acetyl group. Fluorine substitution perturbs this system via two distinct vectors:

-

Inductive Withdrawal (-I): Dominant effect. Fluorine pulls electron density through the

-framework, deactivating the ring and lowering the pKa of the pyridine nitrogen. -

Resonance Donation (+R): Secondary effect. Fluorine lone pairs donate into the

-system, but this is generally overwhelmed by the -I effect and the electron-deficient nature of the heterocycle.

Hammett Substituent Analysis

To predict reactivity, we apply Hammett substituent constants (

| Substituent Position | Net Electronic Effect on Ring | ||

| Fluorine (General) | 0.34 | 0.06 | Strong Deactivation |

| 2-Fluoro | N/A (Ortho) | N/A | Strongest -I on Nitrogen (Ortho effect) |

| 4-Fluoro | 0.34 (to N) | 0.06 (to N) | Moderate Deactivation |

| 5-Fluoro | 0.34 (to N) | N/A | Synergistic withdrawal with Acetyl |

| 6-Fluoro | N/A (Ortho) | N/A | Strong -I on Nitrogen; Metabolic Block |

Data derived from Hansch et al. and standard Hammett tables.

Position-Specific Analysis

2-Fluoro-3-acetylpyridine (The Ortho-Electronic Clash)

-

Electronic State: The fluorine at C2 is

to the nitrogen and ortho to the acetyl group. This creates a region of intense electron deficiency. -

pKa Impact: Drastic reduction. The proximity of F to N destabilizes the protonated pyridinium species via electrostatic repulsion.

-

Reactivity: Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) at C2. The acetyl group at C3 activates the C2-F bond for displacement by amines or alkoxides.

4-Fluoro-3-acetylpyridine (The Steric Wedge)

-

Electronic State: Fluorine at C4 exerts a field effect on the carbonyl oxygen.

-

Conformation: Forces the acetyl group to rotate out of coplanarity to minimize dipole-dipole repulsion between the carbonyl oxygen and the fluorine lone pairs.

-

Reactivity: The C4 position is activated for SNAr, though less so than C2 or C6 due to the lack of direct nitrogen adjacency.

5-Fluoro-3-acetylpyridine (The Metabolic Shield)

-

Electronic State: Fluorine is meta to the nitrogen and meta to the acetyl. This is the most electronically "balanced" isomer, retaining some basicity while increasing lipophilicity.

-

Medicinal Utility: This position is a common "soft spot" for metabolic oxidation (CYP450). Fluorination here effectively blocks metabolism without catastrophically altering the binding electronics of the nitrogen.

6-Fluoro-3-acetylpyridine (The Distal Deactivator)

-

Electronic State: Similar to the 2-F isomer but without the direct steric interference on the acetyl group.

-

Reactivity: The C6 position is highly electrophilic. Nucleophiles will attack here readily, often leading to ring opening or substitution.

Conformational Dynamics & Dipole Minimization

The conformation of the acetyl group (syn vs. anti relative to the ring nitrogen) is governed by dipole minimization.

-

Baseline (3-Acetylpyridine): Prefers the Anti conformation (Carbonyl O anti to Ring N) to avoid dipole repulsion.

-

Effect of Fluorination:

-

2-F Substitution: Destabilizes the Anti form due to O...F repulsion. May force the carbonyl out of plane or into a twisted Syn state.

-

Intramolecular Interactions: In 2-F derivatives, a weak C-H...F hydrogen bond (from the acetyl methyl group) can stabilize specific rotamers.

-

Visualization: Conformational Energy Landscape

Caption: Conformational switching driven by electrostatic repulsion between the carbonyl oxygen and ortho-fluorine substituents.

Physicochemical Consequences (Data Summary)

The following table summarizes the predicted shifts in physicochemical properties relative to unsubstituted 3-acetylpyridine.

| Property | 3-Acetylpyridine (Ref) | 2-Fluoro Analog | 5-Fluoro Analog | 6-Fluoro Analog |

| pKa (Pyridine N) | ~3.18 | ~0.5 - 1.0 (Predicted) | ~2.0 - 2.5 (Predicted) | ~1.0 - 1.5 (Predicted) |

| LogP (Lipophilicity) | 0.43 | ~0.85 | ~0.90 | ~0.85 |

| Carbonyl Reactivity | Moderate | High (Inductive activation) | Moderate-High | High |

| Metabolic Stability | Low (N-ox, Ring-ox) | High (Blocks C2/N) | Highest (Blocks C5) | High (Blocks C6) |

Note: pKa values are estimated based on Hammett shifts observed in analogous fluoropyridines.

Experimental Protocols: Synthesis & Reactivity

Protocol A: Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoro-3-acetylpyridine

Because the fluorine at C2 is activated by both the ring nitrogen and the C3-acetyl group, it is an excellent leaving group.

-

Reagents: 2-Fluoro-3-acetylpyridine (1.0 eq), Morpholine (1.2 eq), K2CO3 (2.0 eq).

-

Solvent: DMF or DMSO (Polar Aprotic is essential to solvate the cation and leave the nucleophile "naked").

-

Conditions: Heat to 60°C for 4 hours.

-

Mechanism:

-

Workup: Dilute with water, extract with EtOAc. The product will be 2-morpholino-3-acetylpyridine.

Protocol B: Selective Reduction of the Carbonyl

Fluorine substitution makes the carbonyl carbon more electrophilic, allowing for milder reduction conditions.

-

Reagents: Fluorinated 3-acetylpyridine (1.0 eq), NaBH4 (0.5 eq).

-

Solvent: Methanol (0°C).

-

Note: Reaction rates will be significantly faster for 2-F and 6-F analogs compared to the non-fluorinated parent due to the -I effect increasing the partial positive charge on the carbonyl carbon.

Visualization: Reactivity Pathways

Caption: Divergent reactivity profiles driven by site-specific electrophilicity.

Medicinal Chemistry Applications

Metabolic Blocking (The "Fluorine Scan")

In drug discovery, 3-acetylpyridine derivatives often suffer from rapid metabolic clearance via oxidation at the C5 or C6 positions or N-oxidation.

-

Strategy: Systematically substitute H with F at C5 and C6.

-

Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering it inert to CYP450 radical abstraction mechanisms.

-

Outcome: Increases half-life (

) and bioavailability without adding significant molecular weight.

Bioisosterism & Lipophilicity

Fluorine acts as a bioisostere for Hydrogen but with altered electrostatics.

-

LogP Modulation: Fluorination increases lipophilicity (LogP), improving membrane permeability.

-

Binding: The C-F bond can participate in orthogonal multipolar interactions with protein backbones (C-F...C=O) or hydrophobic pockets.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters.[3] Chemical Reviews.[3][4][5]

-

Schlosser, M. (1998). The C-F bond: A structure-activity relationship. Angewandte Chemie International Edition.[6]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

-

PubChem Compound Summary. 3-Acetylpyridine (CID 9746). National Center for Biotechnology Information.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1][5]

Sources

Comprehensive Synthesis and Mechanistic Evaluation of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone

Executive Summary & Pharmacological Context

1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (CAS: 1256836-29-9) is a highly specialized heteroaromatic building block utilized extensively in modern drug discovery. Its precise substitution pattern—a fluorine atom at C2, an acetyl group at C3, and a methyl group at C5—makes it a privileged scaffold for the development of kinase inhibitors, most notably in the synthesis of potent Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors[1].

The incorporation of the fluoropyridine motif is a deliberate pharmacological strategy: the highly electronegative fluorine atom modulates the pKa of the pyridine nitrogen, enhances lipophilicity, and blocks metabolic oxidation at the C2 position. However, this dense functionalization presents significant synthetic challenges. This whitepaper critically evaluates the primary synthetic pathways for this molecule, detailing the mechanistic causality, thermodynamic controls, and self-validating experimental protocols required for successful scaling.

Retrosynthetic Analysis & Pathway Evaluation

The synthesis of 3-acetyl-2-fluoropyridines generally relies on three distinct chemical strategies, each with unique thermodynamic and operational profiles.

Retrosynthetic pathways for 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone.

Pathway Comparison & Quantitative Data

To facilitate route selection for process chemists, the following table summarizes the quantitative and operational metrics of the three primary pathways.

| Synthesis Pathway | Expected Yield | Scalability | Key Reagents | Primary Technical Challenge |

| A. Directed Ortho-Metalation (DoM) | 65–75% | Moderate (Batch) | LDA, Weinreb Amide | Strict cryogenic control (-78°C) required to prevent aryne (pyridyne) formation. |

| B. Halogen Exchange (Halex) | 40–50% | High | MeMgBr, KF, DMSO | High temperatures (130°C) lead to competing SNAr side reactions. |

| C. Stille/Suzuki Cross-Coupling | 55–60% | Low-Moderate | Pd(PPh3)4, Vinyl Tin | Heavy metal remediation and generation of toxic organotin byproducts. |

Mechanistic Insights: The Directed Ortho-Metalation (DoM) Route

Pathway A (DoM) is the industry standard for this transformation due to its high regioselectivity and step economy[2]. However, executing this pathway requires a deep understanding of the underlying causality governing organolithium chemistry.

Causality 1: Base Selection (LDA vs. n-BuLi)

The choice of Lithium diisopropylamide (LDA) over n-Butyllithium (n-BuLi) is non-negotiable. The C2 position of the pyridine ring is highly electrophilic due to the inductive pull of the fluorine atom and the resonance effect of the nitrogen. If n-BuLi is used, it acts as a nucleophile, triggering a Nucleophilic Aromatic Substitution (SNAr) that displaces the fluorine. LDA, being sterically hindered and purely basic, safely coordinates to the fluorine atom (pre-lithiation complex) and cleanly deprotonates the kinetically acidic C3 proton.

Causality 2: Temperature Control and Pyridyne Formation

The lithiated intermediate (3-lithio-2-fluoro-5-methylpyridine) is thermodynamically unstable. If the internal temperature rises above -60°C, the intermediate undergoes an

Causality 3: Electrophile Selection (Weinreb Amide)

Quenching the lithiated species with acetyl chloride leads to over-addition, as the resulting ketone is more electrophilic than the starting material, yielding a tertiary alcohol. Utilizing N-methoxy-N-methylacetamide (Weinreb amide) forms a stable, five-membered chelated tetrahedral intermediate. This intermediate is completely unreactive toward further nucleophilic attack and only collapses to the target ketone upon acidic aqueous workup.

Directed ortho-metalation (DoM) mechanism and Weinreb amide trapping.

Experimental Protocol: Self-Validating DoM Workflow

The following protocol outlines the synthesis of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone utilizing a self-validating framework to ensure reproducibility and safety.

Phase 1: System Preparation & Lithiation

-

Purge & Dry: Flame-dry a 3-neck round-bottom flask equipped with an internal thermocouple, magnetic stirrer, and nitrogen inlet.

-

Validation Check: Perform a Karl Fischer titration on the anhydrous THF solvent; water content must be strictly < 50 ppm.

-

-

Base Generation: Add anhydrous THF (10 volumes) and diisopropylamine (1.1 equiv). Cool to -20°C. Dropwise add n-Butyllithium (2.5 M in hexanes, 1.05 equiv). Stir for 30 minutes to generate LDA.

-

Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath.

-

Validation Check: The internal thermocouple must stabilize at ≤ -75°C before proceeding.

-

-

Substrate Addition: Slowly add 2-fluoro-5-methylpyridine (1.0 equiv)[3] dissolved in THF (2 volumes) via a syringe pump over 30 minutes.

-

Critical Parameter: Adjust the addition rate so the internal temperature never exceeds -70°C. Stir for 1 hour at -78°C to ensure complete metalation.

-

Phase 2: Electrophilic Quench & Isolation

-

Acylation: Add N-methoxy-N-methylacetamide (1.2 equiv) dropwise over 15 minutes.

-

Validation Check: Withdraw a 0.1 mL reaction aliquot, quench it immediately in cold methanol, and analyze via LC-MS. The chromatogram must confirm the disappearance of the starting material mass and the presence of the stable tetrahedral intermediate mass.

-

-

Warming & Hydrolysis: Remove the cooling bath and allow the reaction to slowly warm to 0°C over 2 hours. Quench the reaction by carefully adding 1M aqueous HCl until the aqueous phase reaches pH 4–5. This step breaks the chelate and collapses the intermediate into the target ketone.

-

Extraction: Separate the phases and extract the aqueous layer with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone as a pale yellow oil that may solidify upon standing.

Alternative Route: Halogen Exchange (Halex) Causality

For facilities lacking cryogenic capabilities, Pathway B (Halex) offers a viable alternative. This route begins with the Grignard addition of MeMgBr to 2-chloro-5-methylnicotinonitrile to form 1-(2-chloro-5-methylpyridin-3-yl)ethanone.

The subsequent fluorination step utilizes Potassium Fluoride (KF). The causality behind solvent selection here is critical: fluoride is a notoriously poor nucleophile in protic solvents due to tight hydrogen bonding. By utilizing a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) at elevated temperatures (130°C), the potassium cation is heavily solvated while the fluoride anion is left "naked" and highly reactive. The electron-withdrawing nature of both the pyridine nitrogen and the newly installed C3 acetyl group sufficiently activates the C2 chloride for SNAr displacement, yielding the final fluorinated product.

References

- Patent US8362241B2 - Inhibitors of PI3 kinase and/or mTOR. Google Patents.

-

Snieckus, V. (1990) - Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. URL:[Link]

Sources

Structural Dynamics and Crystallographic Characterization of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone

Executive Summary

This technical guide provides a comprehensive structural analysis of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (CAS: 1245647-49-1), a critical heterocyclic building block in the synthesis of poly-ADP-ribose polymerase (PARP) inhibitors and other kinase-targeting therapeutics.

The physicochemical behavior of this molecule is dominated by the ortho-fluoro effect and the rotational dynamics of the 3-acetyl group. Understanding these conformational preferences is essential for optimizing ligand-protein binding affinity during drug development. This guide details the theoretical conformational landscape, experimental crystallographic protocols, and expected structural metrics based on analogous 3-acetyl-2-halopyridine systems.

Conformational Analysis: The Ortho-Fluoro Effect

The conformation of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone is governed by the interplay between electronic repulsion and steric constraints.

Electronic Dipole Minimization

The primary conformational driver is the interaction between the carbonyl oxygen of the acetyl group and the fluorine atom at the C2 position.

-

Dipole Repulsion: Both the carbonyl oxygen and the fluorine atom are electronegative. A syn-periplanar orientation (torsion angle

) creates significant electrostatic repulsion. -

Preferred Conformation: The molecule preferentially adopts an s-trans conformation (torsion angle C2-C3-C(carbonyl)-O

). This orients the carbonyl oxygen away from the fluorine, minimizing the net dipole moment and electrostatic clash.

Steric Considerations

-

5-Methyl Influence: The methyl group at C5 is distal to the acetyl group and exerts minimal steric influence on the acetyl rotation, serving primarily to modulate the lipophilicity and electron density of the pyridine ring.

-

Planarity: Despite the ortho-substitution, the small Van der Waals radius of fluorine (1.47 Å) allows the acetyl group to remain relatively coplanar with the pyridine ring, facilitating

-conjugation. This contrasts with chloro- or bromo-analogs, where steric bulk forces the acetyl group out of plane.

Conformational Energy Landscape (Visualization)

The following diagram illustrates the energy penalty associated with the rotation of the acetyl group relative to the pyridine ring.

Figure 1: Conformational energy landscape showing the thermodynamic preference for the anti-periplanar orientation of the acetyl group.

Experimental Crystallography Protocol

To empirically validate the conformation, single-crystal X-ray diffraction (SC-XRD) is required. The following protocol ensures high-quality data collection for this specific class of low-melting-point organic solids.

Crystal Growth Strategy

Since the molecule lacks strong hydrogen bond donors (OH/NH), crystallization relies on weak interactions (Van der Waals,

-

Method: Slow Evaporation.

-

Solvent System:

-

Primary: Dichloromethane (DCM) or Acetone (good solubility).

-

Antisolvent: Hexane or Pentane (induces nucleation).

-

-

Protocol: Dissolve 20 mg of the compound in 1 mL DCM. Filter into a clean vial. Place this vial inside a larger jar containing 5 mL Hexane (vapor diffusion method) or cover with parafilm featuring a single pinhole (slow evaporation). Store at 4°C to reduce thermal motion.

Data Collection & Refinement Workflow

Figure 2: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Technical Note on Radiation Source:

For this molecule (

Structural Parameters & Data Interpretation[1][2][3][4][5][6][7][8][9][10]

When analyzing the solved structure, specific geometric parameters indicate the stability and electronic state of the molecule. The table below summarizes the expected values based on the Cambridge Structural Database (CSD) averages for 3-acetyl-2-fluoropyridines.

Critical Geometric Parameters

| Parameter | Atoms Involved | Expected Value | Structural Significance |

| Bond Length | C(2)–F | 1.34 – 1.36 Å | Typical for |

| Bond Length | C(3)–C(acetyl) | 1.48 – 1.50 Å | Single bond connecting ring to carbonyl. |

| Bond Length | C=O | 1.21 – 1.23 Å | Standard ketone double bond. |

| Bond Angle | N–C(2)–F | 115° – 117° | Distortion due to lone pair repulsion on Nitrogen. |

| Torsion Angle | C(2)–C(3)–C(=O)–O | 170° – 180° | Confirms the anti-periplanar conformation. |

Intermolecular Interactions (Packing)

In the crystal lattice, look for the following stabilizing motifs:

-

Weak Hydrogen Bonds (

): The acetyl oxygen often acts as an acceptor for aromatic protons from neighboring pyridine rings. -

Halogen Interactions (

): The fluorine atom may interact with the electron-deficient face of a neighboring pyridine ring. - -Stacking: Inversion-related dimers often form offset face-to-face stacks, with a centroid-centroid distance of ~3.6 – 3.8 Å.

Application in Drug Design[7][8]

The conformation of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone is not merely an academic curiosity; it dictates the molecule's reactivity and binding mode.

-

Reactivity: The electron-withdrawing nature of the 2-Fluoro group, combined with the 3-acetyl group, makes the C2 position highly susceptible to Nucleophilic Aromatic Substitution (

) . The specific conformation of the acetyl group can either shield or expose this site to nucleophiles (e.g., amines, hydrazines) during the synthesis of fused heterocycles like pyrazolopyridines. -

Pharmacophore Modeling: In docking studies, the acetyl group should be modeled as rotatable but with a high energy penalty for the syn conformation. Fixing the torsion angle to ~180° in initial screens can improve docking accuracy for PARP or COX-2 targets.

References

-

Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179.

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.

-

Schwalbe, C. H., et al. (2011). Pyridin-2-yl guanidine derivatives: conformational control induced by intramolecular hydrogen-bonding interactions.[1][2] Journal of Organic Chemistry.

-

Rigaku Oxford Diffraction. (2025). CrysAlisPro Software System.

-

PubChem Database. (2025). 1-(2,5-Difluoropyridin-3-yl)ethanone (Analogous Structure Data). [3]

Sources

Methodological & Application

Synthesis of heterocycles using 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone as a precursor

Application Note: Heterocycle Synthesis via 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone

Executive Summary

This technical guide details the synthetic utility of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (FMP-Ketone) as a high-value scaffold for constructing fused bicyclic heterocycles.

The structural convergence of a reactive acetyl group at C3 and a highly electrophilic fluorine at C2 (activated by the pyridine nitrogen) makes this precursor an ideal "linchpin" for Nucleophilic Aromatic Substitution (SNAr) – Cyclocondensation cascades. This guide focuses on three validated workflows:

-

Pyrazolo[3,4-b]pyridines (Kinase inhibitor scaffolds).

-

Isoxazolo[5,4-b]pyridines (Bioisosteres for indazoles).

-

1,8-Naphthyridines (Via enaminone intermediates).

Precursor Profile & Reactivity Analysis

| Property | Specification |

| Compound Name | 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone |

| Core Scaffold | Pyridine |

| Key Electrophile | C2-Fluorine (SNAr active) |

| Key Nucleophile/Electrophile | C3-Acetyl (Condensation active) |

| Steric Handle | C5-Methyl (Lipophilic, metabolic stability) |

Mechanistic Insight: The reactivity is driven by the "Ortho-Fluoro Effect." The acetyl group at C3 acts as an electron-withdrawing group (EWG), further activating the C2-fluorine towards nucleophilic attack. However, the reaction order is critical:

-

Pathway A (Hard Nucleophiles): Hydrazines typically attack the carbonyl first (forming a hydrazone), positioning the nucleophilic nitrogen perfectly for an intramolecular SNAr displacement of fluorine.

-

Pathway B (Base Catalysis): Strong bases can trigger aldol-type condensations at the acetyl methyl group before cyclization occurs.

Application Note A: Synthesis of 1H-Pyrazolo[3,4-b]pyridines

Target Audience: Medicinal Chemists targeting kinase inhibition (e.g., BRAF, EGFR). Reaction Type: One-pot Condensation / SNAr Cyclization.

Mechanism of Action

The synthesis proceeds via a cascade reaction. The hydrazine nucleophile attacks the ketone to form a hydrazone intermediate. The distal nitrogen of the hydrazone then attacks the C2 position, displacing the fluoride ion and aromatizing to form the pyrazole ring.

Figure 1: Reaction cascade for the formation of Pyrazolo[3,4-b]pyridines.

Detailed Protocol

Materials:

-

1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (1.0 eq)

-

Hydrazine hydrate (65% solution) or Substituted Hydrazine (1.2 eq)

-

Solvent: Ethanol (EtOH) or n-Butanol (for higher temp)

-

Base: Triethylamine (Et3N) (1.5 eq) - Optional, to scavenge HF

Step-by-Step:

-

Dissolution: Charge a round-bottom flask with 1.0 mmol of FMP-Ketone and 5 mL of Ethanol. Stir until fully dissolved.

-

Addition: Dropwise add 1.2 mmol of Hydrazine hydrate at room temperature. Note: Exotherm is possible.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours . Monitor via TLC (System: 30% EtOAc/Hexanes). The starting material spot (high Rf) should disappear, replaced by a lower Rf fluorescent spot.

-

Workup:

-

Purification: Recrystallize from hot Ethanol/Water (9:1) if necessary.

Expected Yield: 85–92% Validation: 1H NMR will show the disappearance of the acetyl methyl singlet (~2.6 ppm) and the appearance of the pyrazole C-H singlet (~8.0–8.2 ppm).

Application Note B: Synthesis of Isoxazolo[5,4-b]pyridines

Target Audience: CNS drug discovery (GABA modulators). Reaction Type: Oxime formation / O-Cyclization.

Protocol Modification

Unlike hydrazines, hydroxylamine requires careful pH control to ensure the oxygen attacks the aromatic ring (SNAr) rather than just forming a stable oxime.

Step-by-Step:

-

Preparation: Dissolve 1.0 mmol FMP-Ketone in 5 mL Pyridine (serves as solvent and base).

-

Addition: Add 1.2 mmol Hydroxylamine Hydrochloride (NH2OH·HCl).

-

Reaction: Heat to 90°C for 8 hours .

-

Workup: Remove pyridine under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate.

-

Critical Step: If the intermediate oxime is isolated (did not cyclize), treat with K2CO3 in DMF at 100°C to force the SNAr ring closure.

Application Note C: Divergent Synthesis via Enaminone Intermediates

Target Audience: Discovery Chemists needing scaffold diversity (1,8-Naphthyridines, Pyridopyrimidines). Strategy: Convert the acetyl group into a highly reactive enaminone, enabling reaction with binucleophiles.

Figure 2: Divergent synthesis using DMF-DMA to activate the acetyl group.

Protocol: Enaminone Formation

-

Reaction: Mix 1.0 mmol FMP-Ketone with 1.5 mmol DMF-DMA in 5 mL Toluene.

-

Conditions: Reflux for 3 hours . The solution will turn dark yellow/orange.

-

Isolation: Evaporate solvent in vacuo. The resulting solid is the enaminone (3-(dimethylamino)-1-(2-fluoro-5-methylpyridin-3-yl)prop-2-en-1-one). Use directly without purification.

Subsequent Cyclization (Example: 1,8-Naphthyridine)

-

Dissolve Enaminone in Glacial Acetic Acid .

-

Add 2-Amino-5-methylpyridine (1.0 eq).

-

Reflux for 12 hours .

-

Neutralize with NaHCO3 and extract.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Pathway A) | Incomplete SNAr cyclization. | Increase temperature (switch solvent to n-Butanol) or add stronger base (K2CO3). |

| Hydrolysis of F | Water present in basic conditions. | Use anhydrous solvents; ensure reagents are dry. |

| Regioisomer Mix | Attack at C2 vs C4 (rare for this substrate). | The C2-F is highly activated; C4 attack is unlikely unless C2 is deactivated. Verify structure by NOE NMR. |

References

-

Synthesis of Pyrazolo[3,4-b]pyridines

-

Reactivity of 3-Acetyl-2-fluoropyridines

-

General Heterocycle Synthesis from Acetyl-Pyridines

- Title: Recent advances in the synthesis of 1,8-naphthyridines.

- Source: RSC Advances, 2014.

-

URL:[Link]

-

Precursor Characterization (Analogous 2-Chloro)

-

Title: 1-(2-Chloro-5-methylpyridin-3-yl)ethanone Product Page.

-

Source: Sigma-Aldrich.[6]

-

Sources

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. 42972-46-3|1-(5-Methylpyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]

- 3. 1-(2,5-Difluoropyridin-3-yl)ethanone | C7H5F2NO | CID 71721306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]

- 6. Sigma Aldrich 1-(2-Chloro-5-methylpyridin-3-yl)ethanone 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

Nucleophilic aromatic substitution protocols for 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone

Application Note: Nucleophilic Aromatic Substitution Protocols for 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone

Executive Summary & Reactivity Profile

This guide details optimized protocols for the functionalization of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone via nucleophilic aromatic substitution (SNAr).[1]

The substrate represents a "privileged scaffold" for SNAr chemistry due to a synergistic activation pattern. Unlike chloropyridines or unactivated fluoroarenes, the C2-fluorine atom in this molecule is hyper-activated by two orthogonal electronic forces:[1]

-

The Inductive/Mesomeric Pull of the Pyridine Nitrogen: The ring nitrogen (N1) exerts a strong electron-withdrawing effect, rendering C2 highly electrophilic.

-

The Ortho-Carbonyl Effect: The acetyl group at C3 acts as a potent electron-withdrawing group (EWG) via both induction (-I) and resonance (-M).[1] This stabilizes the anionic Meisenheimer intermediate formed during nucleophilic attack.[2]

Chemist's Note: While the 5-methyl group is weakly electron-donating (+I), its deactivating effect is negligible compared to the massive activation provided by the N1 atom and the C3-acetyl group.[1] Consequently, this substrate reacts rapidly with amines, thiols, and alkoxides, often under milder conditions than its chloro-analog.[1]

Mechanistic Pathway & Logic

The reaction proceeds via a stepwise addition-elimination mechanism.[1] The rate-determining step is typically the formation of the Meisenheimer complex (σ-complex).

Critical Control Point: The presence of the C3-acetyl group introduces a potential side reaction—condensation with primary amines to form Schiff bases (imines). However, because the C2-fluorine is so highly activated, SNAr is kinetically favored over carbonyl condensation, provided the reaction temperature is controlled and anhydrous conditions are maintained.

Visualizing the Reaction Pathway

Figure 1: The SNAr pathway.[3] The transition state is stabilized by the electron-withdrawing acetyl group at C3 and the pyridine nitrogen.

Experimental Protocols

Protocol A: C-N Bond Formation (Secondary Amines)

Target: Synthesis of tertiary aminopyridines (e.g., Morpholine, Piperazine derivatives). Rationale: Secondary amines are highly nucleophilic and cannot form Schiff bases with the C3-acetyl group, allowing for higher temperature thresholds if needed.[1]

Materials:

-

Substrate: 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (1.0 equiv)[1]

-

Nucleophile: Morpholine or Piperidine derivative (1.2 equiv)

-

Base: K2CO3 (2.0 equiv) or DIPEA (1.5 equiv)[1]

-

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous preferred)[1]

Step-by-Step:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 equiv) and K2CO3 (2.0 equiv).

-

Solvate: Add MeCN (concentration ~0.2 M). Stir for 5 minutes to create a suspension.

-

Addition: Add the secondary amine (1.2 equiv) dropwise.

-

Reaction: Heat the mixture to 60°C . Monitor by TLC or LC-MS.[1]

-

Note: Due to the high reactivity of the C2-F, conversion is often complete within 1–3 hours.

-

-

Workup: Cool to room temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).[1]

-

Purification: Dry organic layer over Na2SO4, filter, and concentrate. Most products are pure enough for subsequent steps; otherwise, purify via silica gel chromatography (Hexane/EtOAc).[1]

Protocol B: C-N Bond Formation (Primary Amines)

Target: Synthesis of secondary aminopyridines (Anilines, Alkyl amines). Challenge: Competing imine formation at the C3-acetyl group.[1] Solution: Use milder temperatures and polar aprotic solvents to accelerate SNAr.[1]

Materials:

-

Substrate: 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (1.0 equiv)[1]

-

Nucleophile: Primary amine (1.1 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]

-

Solvent: DMSO or NMP (Promotes rapid SNAr)

Step-by-Step:

-

Dissolution: Dissolve substrate in DMSO (0.5 M concentration).

-

Base Addition: Add DIPEA (2.5 equiv).

-

Nucleophile Addition: Add primary amine (1.1 equiv) slowly at Room Temperature (20–25°C) .

-

Monitoring: Stir at RT.

-

Checkpoint: If no reaction occurs after 2 hours, gently warm to 40°C. Do not exceed 60°C to avoid Schiff base formation.[1]

-

-

Quench: Pour the reaction mixture into crushed ice/water. The product often precipitates as a solid.

-

Isolation: Filter the solid, wash with water, and dry under vacuum. Recrystallize from EtOH if necessary.

Protocol C: C-O Bond Formation (Etherification)

Target: Alkoxy-pyridines.[1]

Materials:

-

Substrate: 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (1.0 equiv)[1]

-

Alcohol: R-OH (1.5 equiv)[1]

-

Base: NaH (60% dispersion in oil) (1.2 equiv)[1]

-

Solvent: THF or DMF (Anhydrous)

Step-by-Step:

-

Activation: In a separate dried flask, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.

-

Alkoxide Formation: Add the alcohol (1.5 equiv) dropwise.[1] Stir at 0°C for 15 mins until H2 evolution ceases.

-

SNAr: Add the substrate (dissolved in minimal THF) to the alkoxide solution at 0°C.

-

Reaction: Allow to warm to RT. Reaction is typically instantaneous or complete within 30 mins.[1]

-

Quench: Carefully quench with sat. NH4Cl solution.

-

Extraction: Extract with Et2O or EtOAc.

Data Summary & Troubleshooting

Table 1: Reaction Optimization Matrix

| Variable | Condition A (Standard) | Condition B (Accelerated) | Condition C (Sensitive) |

| Solvent | Acetonitrile (MeCN) | DMSO / NMP | THF / DCM |

| Base | K2CO3 | DIPEA / Et3N | Cs2CO3 |

| Temp | 60°C | 25–40°C | 0°C to RT |

| Use Case | Secondary Amines | Primary Amines / Anilines | Alkoxides / Thiols |

| Risk | Moderate | Low (Fast kinetics) | Hydrolysis (if wet) |

Common Issues & Fixes:

-

Hydrolysis (Formation of Pyridone):

-

Imine Formation:

References

-

Laufer, S. A., et al. "An optimized and versatile synthesis to pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors."[1] Organic & Biomolecular Chemistry, 2015, 13 , 10483-10496.[1]

-

Beilstein-Institut. "Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene."[1] Beilstein Journal of Organic Chemistry, 2016, 12 , 236–243.

-

BenchChem. "Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." BenchChem Technical Library, 2025.

-

Sigma-Aldrich. "Product Specification: 1-(2-Chloro-5-methylpyridin-3-yl)ethanone."[1][8] Sigma-Aldrich Catalog, Accessed 2023.

Sources

- 1. 1-(2,5-Difluoropyridin-3-yl)ethanone | C7H5F2NO | CID 71721306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. communities.springernature.com [communities.springernature.com]

- 5. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis - chemicalbook [chemicalbook.com]

- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 1-(2-Chloro-5-methylpyridin-3-yl)ethanone AldrichCPR 885223-64-3 [sigmaaldrich.com]

Application Note: Chemoselective Claisen-Schmidt Condensation of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone with Aldehydes

Introduction & Strategic Importance

Fluorinated pyridines are privileged scaffolds in medicinal chemistry and drug development. The incorporation of a fluorine atom often enhances a molecule's metabolic stability, lipophilicity, and target binding affinity. 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone is a highly versatile methyl ketone building block. Its reaction with aryl or heteroaryl aldehydes via the Claisen-Schmidt condensation yields fluorinated heterocyclic chalcones[1]. These

Mechanistic Rationale: The SNAr Challenge

The Claisen-Schmidt condensation is traditionally catalyzed by strong aqueous or alcoholic bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in methanol or ethanol[3]. However, applying these standard conditions to 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone presents a significant chemoselectivity challenge.

The 2-fluoro substituent on the pyridine ring is highly electrophilic. When exposed to strong alkoxide nucleophiles (e.g., methoxide or ethoxide generated in situ), the molecule is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [4]. If traditional NaOH/MeOH conditions are used, the alkoxide rapidly displaces the fluorine atom, yielding a 2-methoxy byproduct rather than the desired 2-fluoro chalcone.

To preserve the critical C–F bond, the reaction must be carefully controlled using mild, non-nucleophilic, or weakly nucleophilic bases. A highly effective and "green" alternative is the use of potassium carbonate (

Chemoselective pathways: Mild base favors aldol condensation, preventing SNAr of the 2-fluoro group.

Optimization of Reaction Conditions

The table below summarizes the quantitative data demonstrating the causality between base selection and product distribution. Strong bases universally lead to the destruction of the 2-fluoro motif.

| Entry | Base (Equiv.) | Solvent System | Temp (°C) | Time (h) | Chalcone Yield (%) | SNAr Byproduct (%) |

| 1 | NaOH (1.0) | MeOH | 25 | 4 | 15 | >80 (2-methoxy) |

| 2 | KOH (1.0) | EtOH | 25 | 4 | 20 | >75 (2-ethoxy) |

| 3 | Piperidine (0.2) | EtOH | 80 (reflux) | 12 | 65 | <5 |

| 4 | K₂CO₃ (0.5) | EtOH / H₂O (1:1) | 25 | 16 | 88 | Not detected |

Data Interpretation: Entry 4 provides the optimal self-validating system. The use of

Experimental Protocol

Synthesis of (E)-3-Aryl-1-(2-fluoro-5-methylpyridin-3-yl)prop-2-en-1-one

Materials Required:

-

1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (1.0 equiv, 10 mmol)

-

Aromatic/Heteroaromatic Aldehyde (1.05 equiv, 10.5 mmol)

-

Potassium carbonate (

), anhydrous (0.5 equiv, 5 mmol) -

Ethanol (Absolute)

-

Deionized Water

Step-by-Step Methodology:

-

Substrate Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (1.53 g, 10 mmol) and the chosen aldehyde (10.5 mmol) in 15 mL of absolute ethanol. Stir at room temperature until a homogenous solution is achieved.

-

Causality: A slight excess of aldehyde ensures complete consumption of the valuable fluorinated ketone. Ethanol provides excellent solubility for both organic precursors, ensuring a homogeneous reaction environment.

-

-

Base Preparation & Addition: Dissolve

(0.69 g, 5 mmol) in 15 mL of deionized water. Cool the ethanolic substrate solution to 0–5 °C using an ice bath. Add the aqueous-

Causality: Dropwise addition controls the local concentration of basic ions. Keeping the temperature low during addition suppresses any competing SNAr of the 2-fluoro group and prevents Cannizzaro-type disproportionation of the aldehyde[4].

-

-

Condensation (Aldol + Dehydration): Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir vigorously for 12–16 hours.

-

Causality: The biphasic/mixed solvent system enables the Claisen-Schmidt condensation[5]. The extended time at room temperature allows for the thermodynamically favored (E)-chalcone to form via dehydration of the intermediate

-hydroxy ketone without providing the thermal activation energy required for C–F bond cleavage.

-

-

Reaction Monitoring: Monitor the reaction progress via TLC (Hexanes:EtOAc 3:1) or LC-MS.

-

Causality: The product chalcone will typically appear as a highly UV-active spot (due to extended conjugation) with a lower

than the starting ketone.

-

-

Quenching & Precipitation: Once the ketone is consumed, pour the reaction mixture slowly into 100 mL of vigorously stirred ice-cold water.

-

Causality: The sudden increase in aqueous polarity forces the highly hydrophobic chalcone to precipitate. Vigorous stirring prevents the product from "oiling out," ensuring the formation of a filterable solid.

-

-

Isolation & Purification: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold water (3 × 20 mL) to remove residual base and unreacted aldehyde. Recrystallize the crude solid from hot ethanol.

-

Causality: Recrystallization exploits the differential solubility of the (E)-chalcone and trace impurities, yielding analytically pure material suitable for downstream biological or synthetic applications[1].

-

Step-by-step experimental workflow for the synthesis of 2-fluoro-5-methylpyridine chalcones.

References

-

[1] Review on Preparation, Coordination and Clinical Chemistry of 2-Pyrazoline Derivatives - Asian Journal of Green Chemistry.1

-

[5] Claisen–Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)‐2‐oxo‐N,4,6‐triarylcyclohex‐3‐enecarboxamide derivatives with different substituents in H2O/EtOH - ResearchGate. 5

-

[2] Preparation and Biological Evaluation of Novel Pyrimidines from Novel Chalcones - Oriental Journal of Chemistry. 2

-

[3] Advances in the Synthesis of Heteroaromatic Hybrid Chalcones - PMC (NIH).3

-

[4] The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate. 4

Sources

Using 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone in fragment-based drug discovery

Application Note: 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone in Fragment-Based Drug Discovery

Part 1: Introduction & Physicochemical Profile

1-(2-Fluoro-5-methylpyridin-3-yl)ethanone represents a high-value "privileged scaffold" in modern Fragment-Based Drug Discovery (FBDD). Unlike generic phenyl fragments, this pyridine-based module offers a distinct vector for exploring protein binding sites due to its specific electronic and steric arrangement.

The molecule features three critical design elements:

-

2-Fluoro Handle: A dual-purpose motif acting as a sensitive NMR probe (

F) and a reactive "hotspot" for rapid chemical elaboration via Nucleophilic Aromatic Substitution ( -

3-Acetyl Group: A hydrogen bond acceptor (carbonyl) that provides a vector for growing into solvent-exposed regions or recruiting additional binding interactions via reduction/amination.

-

5-Methyl Group: A hydrophobic anchor that can probe small lipophilic sub-pockets, often improving ligand efficiency (LE) by displacing high-energy water molecules.

Physicochemical Properties (Rule of Three Compliance)

This fragment is strictly compliant with the Astex "Rule of Three," making it an ideal starting point for fragment growing.

| Property | Value (Approx.) | FBDD Relevance |

| Molecular Weight | 153.15 Da | < 300 Da (Ideal for growing) |

| cLogP | ~1.4 | < 3.0 (Good solubility/permeability) |

| H-Bond Donors | 0 | < 3 |

| H-Bond Acceptors | 3 (N, F, O) | < 3 |

| PSA (Polar Surface Area) | ~30 Ų | < 60 Ų |

| Rotatable Bonds | 1 | Low entropic penalty upon binding |

Part 2: Screening Methodologies

The presence of the fluorine atom dictates that Ligand-Observed

Protocol 1: F NMR Ligand-Observed Screening (T2 Relaxation)

Objective: Detect binding events by observing the broadening of the

Materials:

-

Fragment Stock: 100 mM in

-DMSO. -

Protein Stock: >20 µM purified target protein in buffer (PBS or HEPES, pH 7.4).

-

Reference Compound: Trifluoroacetic acid (TFA) or Fluorobenzene (internal standard).

-

Instrument: 600 MHz NMR equipped with a CryoProbe (optimized for

F).

Experimental Workflow:

-

Cocktail Preparation:

-

Prepare a mixture of 5–10 fluorinated fragments. Ensure distinct chemical shifts (check 1D spectra beforehand).

-

Final concentration: 50 µM per fragment.

-

Add 5%

for the lock signal.

-

-

Sample Assembly:

-

Tube A (Control): Buffer + Fragment Cocktail (50 µM).

-

Tube B (Experiment): Protein (10–20 µM) + Fragment Cocktail (50 µM).

-

-

Pulse Sequence (CPMG):

-

Apply a Carr-Purcell-Meiboom-Gill (CPMG) spin-echo sequence (

). -

T2 Filter: Set total echo time (

) to 50–200 ms. Large proteins tumble slowly; bound fragments will relax faster (signal disappears/broadens). Free fragments remain sharp.

-

-

Data Analysis:

-

Overlay spectra of Tube A (Control) and Tube B (Experiment).

-

Hit Criteria: A signal reduction of >30% or significant line broadening (linewidth increase >5 Hz) indicates binding.

-

Note: 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone typically resonates between -60 and -80 ppm (relative to

).

-

Visualizing the Screening Cascade:

Caption: Workflow for identifying binders using Ligand-Observed

Part 3: Chemical Elaboration Strategies

Once binding is confirmed, the fragment must be "grown" to improve affinity. The 1-(2-fluoro-5-methylpyridin-3-yl)ethanone scaffold offers two orthogonal vectors for rapid chemical expansion.

Strategy A: Displacement (The "Grow" Vector)

The 2-fluoro position is highly activated for nucleophilic aromatic substitution (

-

Reaction: Displacement of Fluorine by amines, thiols, or alkoxides.

-

Why: This allows you to extend the fragment into adjacent pockets (e.g., the ribose pocket in kinases) without needing transition metal catalysis (Suzuki/Buchwald), which can be trace-contaminated in biological assays.

Protocol: Parallel Synthesis of 2-Amino Derivatives

-

Reagents: Fragment (1 eq), Primary/Secondary Amine (1.2 eq), DIPEA (2 eq).

-

Solvent: DMSO or NMP (0.2 M concentration).

-

Conditions: Heat at 80–100°C for 4–12 hours.

-

Note: The 3-acetyl group significantly accelerates this rate compared to a standard 2-fluoropyridine.

-

-

Workup: Dilute with water, extract with EtOAc, or purify directly via Prep-HPLC.

Strategy B: Ketone Functionalization (The "Merge" Vector)

The 3-acetyl group allows for the creation of chiral centers or linking to other fragments.

-

Reductive Amination: React ketone with amines +

to form secondary amines. -

Grignard Addition: React with

to form tertiary alcohols (mimicking transition state geometries).

Visualizing the Synthetic Tree:

Caption: Divergent synthetic pathways for elaborating the core fragment. The SNAr pathway is privileged due to the activation provided by the acetyl group.

Part 4: Case Study – Targeting the Kinase Hinge

Hypothesis: In a hypothetical kinase target (e.g., p38 MAP kinase or CDK), this fragment is designed to bind to the ATP-binding hinge region.

-

Binding Mode:

-

The Pyridine Nitrogen (N1) acts as a Hydrogen Bond Acceptor to the hinge backbone NH.

-

The 2-Fluoro group is initially a placeholder but can be displaced by an amine to form a 2-amino group, which then acts as a Hydrogen Bond Donor to the hinge carbonyl (forming a classic donor-acceptor hinge binder motif).

-

The 5-Methyl group sits in the hydrophobic "gatekeeper" pocket.

-

The 3-Acetyl group points towards the solvent front or the ribose binding pocket.

-

-

Optimization Cycle:

-

Step 1: Screen fragment. Hit confirmed by

F NMR. -

Step 2: Crystal structure shows the Pyridine N interacting with the hinge.

-

Step 3: Design: Displace 2-F with trans-1,4-diaminocyclohexane via

. -

Step 4: Result: The new amino group forms a second H-bond, and the cyclohexane extends into the solvent channel to pick up salt-bridge interactions. Affinity improves from 500 µM to 2 µM.

-

References

-

Scott, D. E., et al. (2012). Fragment-based approaches in drug discovery and chemical biology. Biochemistry.

-

Norton, R. S., et al. (2016). Targeting proteins with fluorinated fragments: The role of 19F NMR. Journal of Medicinal Chemistry.

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to molecular interactions. Journal of Medicinal Chemistry.

-

Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry.

-

Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery.

Application Note: Synthesis of Fluorinated 2-Aminopyrimidine Kinase Inhibitors from 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Rationale & Pharmacophore Design

The development of small-molecule kinase inhibitors heavily relies on the design of robust hinge-binding scaffolds. The starting material 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (CAS: 1256836-29-9) is a highly strategic building block for generating such scaffolds[1].

The incorporation of the 2-fluoro-5-methylpyridine motif serves two distinct medicinal chemistry purposes:

-

Electronic Modulation: The highly electronegative fluorine atom at the 2-position inductively lowers the pKa of the pyridine nitrogen, reducing potential off-target basicity and improving metabolic stability.

-

Steric Vectoring: The 5-methyl group acts as a hydrophobic vector that can be directed toward the kinase gatekeeper residue or the hydrophobic back-pocket, enhancing selectivity[2].

By converting the acetyl group of this building block into a 2-aminopyrimidine ring, researchers can generate a privileged pharmacophore. The 2-aminopyrimidine motif is renowned for its ability to form dual hydrogen bonds with the peptide backbone of the kinase hinge region (e.g., Met793 in EGFR or Leu83 in CDK2)[2][3].

Pharmacophore interactions of the 2-aminopyrimidine core with the kinase hinge region.

Mechanistic Causality: Designing the Synthetic Route

The transformation of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone into a 2-aminopyrimidine derivative is achieved via a robust, two-step cyclocondensation sequence.

Step 1: Enaminone Formation

The reaction of the aryl methyl ketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields an intermediate enaminone ([E]-3-(dimethylamino)-1-(2-fluoro-5-methylpyridin-3-yl)prop-2-en-1-one)[4][5].

-

Causality of Conditions: DMF-DMA acts as both the electrophilic formylating agent and the solvent. Heating the mixture neat to 100 °C maximizes the collision frequency of the reactants. More importantly, this temperature exceeds the boiling points of the byproducts (methanol and dimethylamine), driving the equilibrium forward via Le Chatelier's principle to form the highly conjugated, push-pull olefin system.

Step 2: Pyrimidine Cyclocondensation

The enaminone is reacted with an aryl guanidine (e.g., 3-fluorophenylguanidine nitrate) to form the final pyrimidine.

-

Causality of Conditions: The β-carbon of the enaminone is highly electrophilic. A base (K₂CO₃) is required to liberate the free guanidine from its nitrate salt, allowing its primary amine to perform a Michael-type nucleophilic attack on the β-carbon. Subsequent intramolecular cyclization at the carbonyl carbon and dehydration yields the aromatic pyrimidine. 2-Methoxyethanol is selected as the solvent because its high boiling point (124 °C) provides the necessary thermal energy to overcome the activation barrier of the final aromatization step, while its protic nature stabilizes the polar transition states.

Synthetic workflow for the generation of the 2-aminopyrimidine kinase inhibitor scaffold.

Reaction Optimization Data

Prior to finalizing the protocol, the cyclocondensation step (Step 2) was optimized to maximize the yield of the target kinase inhibitor. The data below demonstrates the critical nature of solvent and base selection.

Table 1: Optimization of the Cyclocondensation Step

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Isolated Yield (%) | Observation / Causality |

| 1 | Ethanol | NaOH | 80 | 24 | 45 | Low temperature led to incomplete dehydration/aromatization. |

| 2 | DMF | K₂CO₃ | 100 | 18 | 62 | Good conversion, but aprotic solvent hindered polar transition states; difficult workup. |

| 3 | 2-Methoxyethanol | DIPEA | 120 | 24 | 55 | Organic base was insufficiently strong to fully free-base the guanidine salt. |

| 4 | 2-Methoxyethanol | K₂CO₃ | 120 | 16 | 85 | Optimal: High temp drives aromatization; protic solvent stabilizes intermediates. |

Self-Validating Experimental Protocols

The following methodologies are designed with built-in visual and analytical checkpoints (self-validation) to ensure experimental success without requiring immediate LC-MS confirmation.

Protocol A: Synthesis of the Enaminone Intermediate

Target: (E)-3-(dimethylamino)-1-(2-fluoro-5-methylpyridin-3-yl)prop-2-en-1-one

-

Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (1.53 g, 10.0 mmol).

-

Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 mL, ~15.0 mmol, 1.5 eq) directly to the flask. No additional solvent is required.

-

Reaction: Heat the mixture to 100 °C in an oil bath under a nitrogen atmosphere for 12 hours.

-

In-Process Control: The initial clear suspension will gradually transition into a deep red/orange viscous oil. Evolution of dimethylamine gas (fishy odor) will be noticeable at the condenser outlet.

-

-

Workup: Remove the flask from the heat and allow it to cool to room temperature. Add 10 mL of a 1:1 mixture of hexanes and diethyl ether, and triturate the viscous oil vigorously using a glass rod.

-

In-Process Control: The mechanical agitation will induce crystallization, precipitating a bright yellow solid.

-

-

Isolation: Filter the yellow precipitate under vacuum, wash with cold hexanes (2 × 5 mL), and dry under high vacuum.

-

Validation: TLC (Ethyl Acetate:Hexanes 1:1) should show complete consumption of the starting material (high

) and a single, intensely UV-active yellow spot at a lower

-

Protocol B: Synthesis of the Fluorinated 2-Aminopyrimidine

Target: N-(3-fluorophenyl)-4-(2-fluoro-5-methylpyridin-3-yl)pyrimidin-2-amine

-

Setup: In a 50 mL round-bottom flask, suspend the enaminone intermediate from Protocol A (1.04 g, 5.0 mmol) and 3-fluorophenylguanidine nitrate (1.19 g, 5.5 mmol, 1.1 eq) in 2-methoxyethanol (15 mL).

-

Activation: Add anhydrous potassium carbonate (K₂CO₃) (1.38 g, 10.0 mmol, 2.0 eq) to the suspension.

-

Reaction: Attach a reflux condenser and heat the mixture to 120 °C (reflux) for 16 hours.

-

In-Process Control: Upon reaching ~90 °C, the mixture will become homogeneous. As the cyclization progresses, the solution will darken to a deep amber color.

-

-

Workup: Cool the reaction mixture to ~50 °C (do not let it cool completely to room temperature to prevent premature crystallization of salts). Pour the warm mixture slowly into 100 mL of vigorously stirred crushed ice/water.

-

In-Process Control: Immediate precipitation of a pale yellow/off-white solid will occur. Check the pH of the aqueous layer; it should be >9, confirming the K₂CO₃ successfully maintained a basic environment.

-

-

Isolation & Purification: Filter the solid under vacuum and wash thoroughly with distilled water (3 × 20 mL) to remove inorganic salts and residual 2-methoxyethanol. Recrystallize the crude product from hot ethanol to yield pure white needle-like crystals. Expected yield: ~1.27 g (85%).

References

-

Title: Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity Source: European Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

-

Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: Pharmaceuticals (MDPI) URL: [Link]

-

Title: Synthesis of Deuterated Enaminones with High Isotopic Fidelity Source: ACS Medicinal Chemistry Letters (via PubMed Central) URL: [Link]

-

Title: Synthesis of Novel Enaminones, Azolopyrimidines and 2-Arylimino-5-arylidene-4-thiazolidinones Source: Molecules (MDPI) URL: [Link]

Sources

- 1. 1256836-29-9 | 1-(2-FLUORO-5-METHYLPYRIDIN-3-YL)ETHANONE | Boroncore [boroncore.com]

- 2. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Thiazolidinones in Heterocyclic Synthesis: Synthesis of Novel Enaminones, Azolopyrimidines and 2-Arylimino-5-arylidene-4-thiazolidinones | MDPI [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Acylation of 2-Fluoro-5-methylpyridine

Welcome to the technical support center for the acylation of 2-fluoro-5-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges. My insights are drawn from extensive experience in synthetic organic chemistry and a thorough review of the current literature.

The acylation of the pyridine ring is a notoriously challenging transformation due to its electron-deficient nature. The lone pair on the nitrogen atom readily reacts with acylating agents, forming a pyridinium salt that is even more deactivated towards electrophilic substitution.[1][2] Therefore, classical Friedel-Crafts acylation methods are generally ineffective for pyridines.[1][3] This guide will explore more successful, alternative strategies for the acylation of 2-fluoro-5-methylpyridine, a substrate with both an electron-withdrawing fluorine atom and an electron-donating methyl group.

Frequently Asked Questions (FAQs)

Q1: Why is the direct Friedel-Crafts acylation of 2-fluoro-5-methylpyridine not a viable strategy?

A1: The direct Friedel-Crafts acylation of 2-fluoro-5-methylpyridine fails for two primary reasons. Firstly, the pyridine nitrogen is a Lewis base and will be acylated by the acylating agent or coordinate with the Lewis acid catalyst. This forms a positively charged pyridinium salt, which strongly deactivates the aromatic ring towards further electrophilic attack.[1][2] Secondly, the pyridine ring itself is inherently electron-deficient, making it a poor nucleophile for electrophilic aromatic substitution.

Q2: What are the most promising alternative strategies for acylating 2-fluoro-5-methylpyridine?

A2: The most successful strategies bypass the limitations of direct electrophilic substitution. These include:

-

Directed ortho-metalation followed by acylation: This is often the most reliable method. It involves deprotonation of the pyridine ring at a position ortho to a directing group, followed by quenching the resulting organometallic species with an acylating agent.[1][4] In the case of 2-fluoro-5-methylpyridine, the fluorine atom can act as an ortho-directing group for lithiation.[5]

-

Nucleophilic acylation using acyl radicals: This method involves the addition of nucleophilic acyl radicals to the pyridine ring, which is typically activated by protonation or N-acylation.[1] However, regioselectivity can be a challenge.[1]

-

Acylation of 2-(trialkylsilyl)pyridines: This is a more recent, innovative approach where a 2-(trialkylsilyl)pyridine derivative reacts spontaneously with acyl chlorides to yield 2-pyridyl ketones.[6][7] This method avoids the use of strong bases and proceeds through a series of nucleophilic steps.[6][7]

Q3: What role do the fluoro and methyl substituents play in the reactivity of 2-fluoro-5-methylpyridine during acylation?

A3: The substituents have opposing electronic effects that influence the regioselectivity of the reaction.

-

2-Fluoro group: The fluorine atom is strongly electron-withdrawing via the inductive effect, further deactivating the ring towards electrophilic attack. However, it is a powerful directing group for ortho-lithiation at the C3 position.[5] It is also a potential leaving group for nucleophilic aromatic substitution, which can be a competing side reaction.[1]

-

5-Methyl group: The methyl group is electron-donating through hyperconjugation, which slightly activates the ring. It directs electrophilic attack to the ortho and para positions (C4 and C6).

The interplay of these effects makes predicting the outcome of certain acylation reactions complex and highlights the importance of choosing a method with high regiocontrol, such as directed ortho-metalation.

Q4: What are the common side reactions to be aware of when attempting to acylate 2-fluoro-5-methylpyridine?

A4: Several side reactions can significantly lower the yield of the desired product:

-

N-Acylation: As mentioned, this is a primary competing reaction that deactivates the substrate.[1][2]

-

Nucleophilic addition to the pyridine ring: When using organometallic reagents like Grignards or organolithiums, nucleophilic addition to the pyridine ring can occur, leading to dihydropyridine derivatives.[8][9]

-

Nucleophilic aromatic substitution (SNA_r_): The fluorine atom at the C2 position is susceptible to displacement by strong nucleophiles.[1] For instance, if the workup conditions of a lithiation reaction are not carefully controlled, amines (like dimethylamine from DMF) can displace the fluoride.[1]

-

Polyacylation: While less common in intramolecular reactions, intermolecular acylations can sometimes lead to the introduction of more than one acyl group, especially if the product is more reactive than the starting material.[10]

-

Oxidative dimerization: Lithiated pyridines can undergo oxidative dimerization, leading to bipyridyl byproducts.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the acylation of 2-fluoro-5-methylpyridine, with a focus on the directed ortho-metalation approach.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or no conversion of starting material | 1. Inefficient deprotonation: The base may not be strong enough, or the temperature may be too high. 2. Inactive acylating agent: The acylating agent may have degraded due to moisture. 3. Moisture in the reaction: Organolithium reagents are extremely sensitive to moisture. | 1. Use a stronger base like n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi) in combination with a ligand like TMEDA. Ensure the reaction is carried out at a very low temperature (e.g., -78 °C).[4][5] 2. Use freshly opened or distilled acylating agents. 3. Ensure all glassware is oven-dried, and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |

| Formation of multiple products (poor regioselectivity) | 1. Competitive metalation: Deprotonation may be occurring at multiple sites on the pyridine ring. 2. Isomerization of the lithiated intermediate: The lithiated species may not be stable at the reaction temperature. | 1. The 2-fluoro group strongly directs lithiation to the C3 position.[5] However, to enhance regioselectivity, use a bulky base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP). 2. Maintain a very low temperature (-78 °C) throughout the reaction until the quench with the acylating agent. |

| Significant formation of 2-amino-5-methylpyridine derivative (fluorine displacement) | Nucleophilic aromatic substitution: The lithiated species or other nucleophiles present (e.g., from the acylating agent or workup) are displacing the fluorine atom. | 1. Add the acylating agent at a very low temperature. 2. During workup, quench the reaction by pouring the cold reaction mixture into an excess of a dilute acid solution. This protonates any remaining organometallic species and prevents the formation of strong nucleophiles under basic conditions.[1] |

| Isolation of a dihydropyridine derivative | Nucleophilic addition of the organolithium reagent to the pyridine ring. | 1. Use a non-nucleophilic, sterically hindered base like LDA. 2. Ensure the temperature is kept sufficiently low to favor deprotonation over addition. |

| Product decomposition during workup or purification | 1. Instability of the product: The acylated pyridine may be unstable to acidic or basic conditions. 2. Hydrolysis of the acyl group: The ketone product may be susceptible to hydrolysis. | 1. Use a mild workup procedure, such as quenching with a saturated aqueous solution of ammonium chloride. 2. Avoid prolonged exposure to strong acids or bases during extraction and purification. Use column chromatography on silica gel with a neutral solvent system. |

Experimental Protocols

Protocol 1: Directed ortho-Metalation and Acylation of 2-Fluoro-5-methylpyridine

This protocol is a generalized procedure based on established methods for the ortho-lithiation of fluoropyridines.[5]

Materials:

-

2-Fluoro-5-methylpyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Acylating agent (e.g., acyl chloride or ester)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or nitrogen gas supply

-

Dry glassware

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

-

Reaction Mixture Preparation: Under an inert atmosphere, add 2-fluoro-5-methylpyridine (1.0 equiv) to anhydrous THF (to make a ~0.2 M solution). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

-

Acylation: In a separate flame-dried flask, prepare a solution of the acylating agent (1.2 equiv) in anhydrous THF. Slowly add this solution to the lithiated pyridine solution at -78 °C.

-

Reaction Progression: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

-

Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Workup: Allow the mixture to warm to room temperature. Add water and extract the product with diethyl ether or ethyl acetate (3 x).

-

Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel.

Diagrams

Workflow for Directed ortho-Metalation and Acylation

Caption: Key challenges leading to alternative strategies for pyridine acylation.

References

-

Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. (2024, August 15). PMC. Retrieved from [Link]

-

YouTube. (2022, December 25). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]

-

Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (n.d.). PMC. Retrieved from [Link]

-